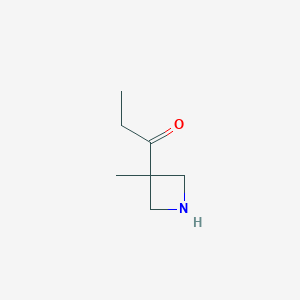

1-(3-Methylazetidin-3-yl)propan-1-one

Description

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

1-(3-methylazetidin-3-yl)propan-1-one |

InChI |

InChI=1S/C7H13NO/c1-3-6(9)7(2)4-8-5-7/h8H,3-5H2,1-2H3 |

InChI Key |

VUNNYOYBKKRUEE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1(CNC1)C |

Origin of Product |

United States |

Foundational & Exploratory

1-(3-Methylazetidin-3-yl)propan-1-one CAS number search

Executive Summary

1-(3-Methylazetidin-3-yl)propan-1-one is a specialized, high-value building block in medicinal chemistry, characterized by a constrained azetidine ring with a quaternary carbon at the 3-position. This structural motif serves as a critical bioisostere for gem-dimethyl groups or larger saturated heterocycles (e.g., piperidines), offering reduced lipophilicity and distinct vectoral alignment of substituents.

Due to its specific substitution pattern, this compound is frequently not available as a catalog item in its free base form. This guide provides a definitive technical roadmap for its identification, de novo synthesis from commercially available precursors, and application in drug discovery.

Part 1: Identification & Chemical Context[1]

Nomenclature & Classification[1][2]

-

IUPAC Name: this compound

-

Common Synonyms: 3-Propionyl-3-methylazetidine; Ethyl 3-methylazetidin-3-yl ketone.

-

Chemical Formula:

-

Molecular Weight: 127.19 g/mol

CAS Registry Status

Direct public indexing for the free base This compound is limited, often requiring custom synthesis. However, the compound is structurally derived from well-defined precursors.

| Compound State | Description | CAS Number | Availability |

| Target | This compound | Not Listed | Requires Synthesis |

| Key Precursor | 1-Boc-3-methylazetidine-3-carboxylic acid | 1213240-07-3 | Commercial |

| Analog | tert-Butyl 3-acetyl-3-methylazetidine-1-carboxylate | 1613722-03-4 | Commercial |

Note: The absence of a direct CAS for the free amine suggests it is unstable or volatile. It is recommended to isolate and store this compound as a salt (e.g., Hydrochloride or Trifluoroacetate).

Part 2: Synthesis & Production Strategy

Since the target is not a standard stock item, a robust synthetic route is required. The most reliable pathway utilizes the commercially available 1-Boc-3-methylazetidine-3-carboxylic acid (CAS 1213240-07-3) .

Retrosynthetic Analysis

The quaternary center at C3 is best established early. The ketone moiety is introduced via a Weinreb amide intermediate to prevent over-addition of the ethyl group.

Figure 1: Synthetic pathway from carboxylic acid precursor to target ketone.

Detailed Experimental Protocol

Step 1: Formation of Weinreb Amide

-

Reagents: 1-Boc-3-methylazetidine-3-carboxylic acid (1.0 eq), N,O-Dimethylhydroxylamine hydrochloride (1.2 eq), EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM (0.1 M).

-

Procedure: Dissolve the acid in DCM. Add EDCI, HOBt, and DIPEA at 0°C. Stir for 30 min. Add N,O-Dimethylhydroxylamine hydrochloride. Warm to RT and stir overnight.

-

Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Step 2: Grignard Addition (Introduction of Propionyl Group)

-

Reagents: Weinreb amide (from Step 1), Ethylmagnesium bromide (3.0 M in ether, 1.5 eq), dry THF.

-

Procedure: Dissolve Weinreb amide in dry THF under

. Cool to 0°C. Dropwise add EtMgBr. Stir at 0°C for 2 hours (monitor by TLC). -

Quench: Carefully quench with sat. NH4Cl at 0°C. Extract with EtOAc.

-

Purification: Flash chromatography (Hexane/EtOAc) to yield 1-Boc-3-propionyl-3-methylazetidine .

Step 3: Deprotection to Target Salt

-

Reagents: 1-Boc-3-propionyl-3-methylazetidine, 4M HCl in Dioxane.

-

Procedure: Dissolve the Boc-ketone in minimal dioxane. Add 4M HCl in dioxane (5-10 eq) at 0°C. Stir at RT for 2-4 hours until precipitation is complete.

-

Isolation: Filter the white solid, wash with ether, and dry under vacuum to obtain This compound hydrochloride .

Part 3: Physicochemical Properties & Applications

Calculated Properties (Free Base)

| Property | Value (Predicted) | Significance |

| LogP | 0.65 ± 0.2 | Ideal for CNS penetration; lower than gem-dimethyl analogs. |

| pKa (Conj. Acid) | ~9.5 | Typical for secondary azetidines; exists as cation at pH 7.4. |

| TPSA | 29.1 Ų | High polarity relative to molecular weight; good solubility. |

| Rotatable Bonds | 2 | Rigid core minimizes entropic penalty upon binding. |

Structural Utility in Drug Design

This scaffold is a "magic methyl" enabler. The quaternary C3 center forces the azetidine ring into a specific pucker, orienting the propionyl vector (the ketone) and the N-vector (the amine) in a precise geometry.

-

Bioisostere: Replaces cyclobutyl or piperidinyl ketones to reduce molecular weight and lipophilicity (LipE optimization).

-

Metabolic Stability: The quaternary center at C3 blocks metabolic oxidation at this position, a common liability in unsubstituted azetidines.

Part 4: Safety & Handling

-

Hazards: As a secondary amine and ketone, treat as an irritant. The hydrochloride salt is likely hygroscopic.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Avoid storing the free base for extended periods due to potential polymerization or oxidation.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood.

References

-

Precursor Identification: 3-Methylazetidine-3-carboxylic acid derivatives. PubChem CID 49805364. Link

-

Analog Synthesis: Synthesis of 3-acetyl-3-methylazetidine-1-carboxylate (CAS 1613722-03-4).[1] ChemicalBook/ChemSpider. Link

-

Methodology (Weinreb Amide): Nahm, S.; Weinreb, S. M. N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 1981, 22(39), 3815-3818. Link

Sources

3-propanoyl-3-methylazetidine synonyms and identifiers

Synonyms, Identifiers, and Synthetic Methodology

Part 1: Executive Summary

3-Propanoyl-3-methylazetidine represents a specialized subclass of 3,3-disubstituted azetidines , a chemical scaffold increasingly prioritized in fragment-based drug discovery (FBDD). This molecule serves as a high-value building block due to its ability to introduce a metabolically stable, rigidified quaternary center containing both a lipophilic "magic methyl" group and a reactive ketone handle.

Unlike flexible amine chains, the azetidine ring constrains the vectors of the substituents, often improving potency and selectivity by reducing the entropic penalty of binding. The 3-propanoyl group specifically offers a chemically diverse handle for further elaboration into tertiary amines (via reductive amination) or tertiary alcohols (via Grignard addition), making this compound a versatile "linchpin" intermediate.

Part 2: Identity & Physiochemical Profile

The following data establishes the core identity of the molecule. Note that while specific CAS numbers for the free amine ketone are rare in public aggregators due to its instability/reactivity, the N-Boc protected precursor is the standard commercial form.

Table 1: Chemical Identifiers & Properties

| Parameter | Data / Value |

| Common Name | 3-Propanoyl-3-methylazetidine |

| Systematic Name (IUPAC) | 1-(3-Methylazetidin-3-yl)propan-1-one |

| Alternative Names | 3-Propionyl-3-methylazetidine; 3-Ethylketone-3-methylazetidine |

| Chemical Formula | C₇H₁₃NO |

| Molecular Weight | 127.19 g/mol |

| SMILES (Free Base) | CCC(=O)C1(C)CNC1 |

| SMILES (N-Boc) | CCC(=O)C1(C)CN(C1)C(=O)OC(C)(C)C |

| Calc.[1][2][3][4][5][6] LogP (Free Base) | ~0.4 (Predicted) |

| pKa (Conjugate Acid) | ~10.5 (Typical for azetidine NH) |

| Key Precursor CAS | 1365411-50-2 (1-Boc-3-methylazetidine-3-carboxylic acid) |

Part 3: Synthesis Methodology

Expertise & Causality: Direct alkylation of azetidin-3-one is often plagued by over-alkylation or ring-opening side reactions. Therefore, the most robust synthetic route utilizes the Weinreb Amide protocol starting from the commercially available carboxylic acid. This method prevents over-addition of the Grignard reagent, ensuring a clean ketone product.

Protocol: Synthesis of N-Boc-3-Propanoyl-3-methylazetidine

Step 1: Formation of the Weinreb Amide

-

Reagents: 1-Boc-3-methylazetidine-3-carboxylic acid (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (3.0 eq).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Procedure:

-

Dissolve the carboxylic acid in DCM at 0°C.

-

Add DIPEA, followed by EDC and HOBt. Stir for 15 min to activate the acid.

-

Add N,O-Dimethylhydroxylamine HCl.

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.

-

Why: The Weinreb amide creates a stable chelated intermediate upon reaction with organometallics, preventing the ketone product from reacting further to form a tertiary alcohol.

-

Step 2: Grignard Addition (Introduction of Propanoyl Group)

-

Reagents: Ethylmagnesium bromide (EtMgBr) (3.0 M in ether, 1.5 eq).

-

Solvent: Tetrahydrofuran (THF), anhydrous.

-

Procedure:

-

Cool the Weinreb amide solution (in THF) to -78°C under Nitrogen/Argon.

-

Add EtMgBr dropwise. Crucial: Maintain low temp to prevent Boc deprotection or ring opening.

-

Stir at -78°C for 1 hour, then slowly warm to 0°C.

-

Quench: Carefully add saturated NH₄Cl solution.

-

Purification: Silica gel chromatography (Hexanes/Ethyl Acetate).

-

Step 3: N-Boc Deprotection (Optional - To yield free base)

-

Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane.

-

Note: The free base ketone is prone to self-condensation. It is recommended to use the salt form (HCl or TFA salt) or proceed immediately to the next derivatization step.

Part 4: Structural Utility & Logic

The following diagram illustrates the synthesis logic and the structural advantages of this scaffold in drug design.

Figure 1: Synthetic pathway transforming the commercial carboxylic acid precursor into the 3-propanoyl-3-methylazetidine scaffold via Weinreb amide chemistry.

Part 5: Applications in Drug Discovery

-

Bioisosterism: The 3,3-disubstituted azetidine core acts as a rigid bioisostere for gem-dimethyl groups or cyclohexanes. The high ring strain (~26 kcal/mol) often results in unique metabolic profiles, reducing the rate of oxidative metabolism at the alpha-carbons compared to pyrrolidines.

-

Vector Control: The "Magic Methyl" effect at the 3-position breaks molecular symmetry and increases solubility (lowering LogP compared to larger rings) while restricting the conformational space of the attached propanoyl chain.

-

Covalent Inhibitors: The ketone functionality can be preserved to act as a reversible covalent warhead (rare) or, more commonly, derivatized into acrylamides after reductive amination for targeted protein degradation (PROTACs).

References

-

PubChem Compound Summary. 3-Methylazetidine-3-carboxylic acid hydrochloride.[3] National Center for Biotechnology Information. Accessed 2025.[2][3][6][7][8][9] Link

- Dunne, K. et al.3,3-Disubstituted Azetidines: Synthesis and Applications in Drug Discovery. Chemical Reviews, 2016. (General reference for azetidine properties).

-

Wuitschik, G. et al. Oxetanes and Azetidines as Building Blocks in Medicinal Chemistry. Journal of Medicinal Chemistry, 2010. Link

- Nahm, S.; Weinreb, S.M.N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 1981. (Foundational protocol for Weinreb Amide synthesis).

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 3-BOC-3-METHYLAMINOAZATIDINE | 577777-20-9 [chemicalbook.com]

- 3. 3-Methylazetidine-3-carboxylic acid hydrochloride | C5H10ClNO2 | CID 118989463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(Prop-2-yn-1-yl)azetidine-3-carboxylic acid hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-methylAzetidine | C4H9N | CID 19995942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Chemical Stability & Handling of 3-Substituted Azetidinyl Ketones: A Technical Guide

Executive Summary

The azetidine ring, with a strain energy of approximately 26 kcal/mol, represents a high-value but kinetically precarious scaffold in modern drug design.[1] When functionalized with a ketone moiety at the 3-position—either as the core azetidin-3-one or a pendant 3-acylazetidine —the chemical stability profile becomes complex.[1] This guide dissects the stability challenges of 3-substituted azetidinyl ketones, focusing on the interplay between ring strain, carbonyl electrophilicity, and substituent effects.[1] It provides actionable protocols for synthesis, storage, and structural optimization to mitigate degradation pathways such as nucleophilic ring opening (NRO) and C3-epimerization.[1]

Part 1: Structural Dynamics & Reactivity Profile[1]

To master the stability of this scaffold, one must distinguish between the two primary classes of "azetidinyl ketones," as their degradation mechanisms differ fundamentally.

Class A: Azetidin-3-ones (The Reactive Core)

In this class, the carbonyl is part of the ring.[1][2] These are highly reactive electrophiles.

-

Instability Driver: The

hybridization at C3 increases bond angle strain (ideal 120° vs. actual ~90°). -

Primary Degradation: Polymerization, hydrate formation (gem-diol), and rapid decomposition upon N-deprotection.[1]

-

Key Insight: N-protecting groups are not just for synthesis; they are structural load-bearing elements.[1] Electron-withdrawing groups (EWGs) like Boc or Cbz destabilize the ring toward nucleophilic attack but prevent amine-ketone condensation.[1]

Class B: 3-Acylazetidines (The Pendant Scaffold)

Here, the ketone is a substituent at C3 (e.g., 3-acetylazetidine).[1]

-

Instability Driver: The C3 position is both sterically crowded and electronically activated.

-

Primary Degradation: C3-Epimerization (racemization) via enolization and Nucleophilic Ring Opening (NRO) under basic conditions.[1]

-

Key Insight: If C3 contains a proton (mono-substitution), the

is significantly lowered by the adjacent ketone and the ring strain, making these compounds prone to racemization even under mild basic conditions.

Part 2: Degradation Mechanisms (The "Why")

Nucleophilic Ring Opening (NRO)

The most catastrophic failure mode for azetidines is ring opening. This is accelerated when the ring nitrogen is quaternized (azetidinium ions) or activated by strong EWGs (sulfonamides).

-

Mechanism: A nucleophile (Nu) attacks the less sterically hindered C2 or C4 position.

-

Trigger: Lewis acids or strong bases.

-

Prevention: Avoid using strong nucleophiles (e.g., hydroxide, alkoxides) with N-activated azetidines.[1] Use steric bulk at N to shield the

-carbons.[1]

C3-Epimerization (The Silent Killer of Chirality)

For 3-acylazetidines with a chiral center at C3:

Visualization of Degradation Pathways[3][4]

Figure 1: Primary degradation pathways for 3-substituted azetidinyl ketones. Note that NRO is usually irreversible, while epimerization can be an equilibrium process.[1]

Part 3: Synthesis & Handling Protocols

Protocol 1: Synthesis of Azetidin-3-ones (Oxidative Route)

Rationale: Direct oxidation of 3-hydroxyazetidines is safer than diazo-insertion methods.[1] However, Swern conditions can be too harsh (generating Cl- nucleophiles).[1] The Parikh-Doering oxidation is preferred for its milder nature.[1]

Step-by-Step:

-

Substrate: N-Boc-3-hydroxyazetidine (1.0 equiv).

-

Reagents:

complex (3.0 equiv), DMSO (solvent), TEA (5.0 equiv). -

Conditions:

to RT, 2-4 hours. -

Workup (CRITICAL):

-

Quench with cold water.

-

Extract immediately with

or DCM. -

Do NOT use acidic washes (HCl), as this deprotects the Boc group, leading to instant polymerization of the free amine ketone. Use saturated

instead. -

Purification: Rapid filtration through a short silica plug. Do not store on the column.

-

Protocol 2: Handling & Storage[1]

-

State: Azetidin-3-ones exist in equilibrium with their hydrates (gem-diols) in the presence of moisture.[1]

-

Storage: Store as the hydrate or hemiacetal if possible, or keep the ketone strictly anhydrous under Argon at

. -

Solvent Choice: Avoid nucleophilic solvents (MeOH, EtOH) for storage, as they form hemiacetals. Use

or DCM.

Protocol 3: Stabilization via Structural Modification

To design a drug candidate with this scaffold, apply these modifications:

| Modification | Effect on Stability | Trade-off |

| 3,3-Disubstitution | Eliminates epimerization; reduces NRO risk via steric shielding.[1] | Increases synthetic complexity; rigidifies scaffold.[1] |

| N-Benzhydryl | High steric bulk protects C2/C4 from nucleophilic attack.[1] | Metabolically labile; often used as a protecting group only. |

| N-Sulfonyl | Activates ring toward NRO (electron-withdrawing).[1] | Increases acidity of C3-H (epimerization risk).[1] |

| N-Alkyl | Deactivates ring toward NRO (electron donating). | Increases basicity; potential hERG liability. |

Part 4: Experimental Decision Tree

When working with these compounds, use the following logic flow to determine the optimal synthetic path and handling conditions.

Figure 2: Decision matrix for optimizing stability during synthesis and scaffold design.

References

-

Degradation Products of Azetidine Core G334089 – Isolation, Structure Elucidation and Pathway. Journal of Pharmaceutical and Biomedical Analysis. (2021).[3] [Link]

-

Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. (2025). [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. (2021).[1] [Link]

-

A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Advanced Synthesis & Catalysis. (2011). [Link]

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. The Journal of Organic Chemistry. (2021). [Link]

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. (2025). [Link]

-

Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Journal of Medicinal Chemistry. (2014).[1] [Link]

Sources

Methodological & Application

Application Note: Advanced Functionalization Protocols for 3-Methylazetidine Derivatives

Executive Summary & Scientific Rationale

The 3-methylazetidine scaffold represents a high-value pharmacophore in modern medicinal chemistry. It serves as a superior bioisostere for gem-dimethyl groups, cyclobutanes, and proline residues, offering a unique combination of sp³-rich character , defined vectorality, and metabolic stability.

The "Magic Methyl" effect at the C3 position introduces chirality (when desymmetrized) and steric bulk that can lock conformations or block metabolic soft spots. However, the inherent ring strain (~25 kcal/mol) of the azetidine core presents a dichotomy: it provides the thermodynamic driving force for ring-opening side reactions while simultaneously enabling unique strain-release functionalization strategies.

This guide details three validated protocols for functionalizing 3-methylazetidine derivatives, moving beyond standard amide couplings to address N-arylation , C3-quaternary center formation , and Late-Stage Radical Functionalization .

Strategic Workflow: Functionalization Logic

Before selecting a protocol, the synthetic pathway must be determined by the desired vector of diversity. The following decision tree outlines the optimal methodologies based on the target chemotype.

Figure 1: Strategic decision tree for selecting the appropriate functionalization protocol based on structural requirements.

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Application: Attaching the 3-methylazetidine "handle" to unactivated aryl halides. Challenge: Azetidines can undergo ring-opening or polymerization under harsh basic/thermal conditions. Standard conditions for secondary amines often fail due to the steric bulk of the C3-methyl group if not optimized.

Materials & Reagents[1][2][3][4][5][6][7][8][9]

-

Substrate: Aryl Bromide/Chloride (1.0 equiv).

-

Amine: 3-Methylazetidine HCl (1.2 equiv).

-

Catalyst: Pd(OAc)₂ (2 mol%) or Pd₂dba₃.

-

Ligand: RuPhos or BrettPhos (4 mol%). Note: RuPhos is preferred for secondary amines to prevent β-hydride elimination pathways.

-

Base: Cs₂CO₃ (3.0 equiv) or NaOtBu (1.4 equiv).

-

Solvent: 1,4-Dioxane or Toluene (anhydrous, sparged).

Step-by-Step Methodology

-

Pre-complexation (Glovebox or Schlenk Line):

-

In a reaction vial, charge Pd(OAc)₂ and RuPhos. Add 1 mL of anhydrous dioxane and stir at room temperature for 5 minutes to generate the active catalytic species (solution turns from orange to pale yellow/brown).

-

Why: Pre-forming the catalyst prevents Pd-black precipitation and ensures ligand binding before substrate exposure.

-

-

Substrate Addition:

-

Add the Aryl Bromide and 3-Methylazetidine HCl salt directly to the vial.

-

Add the Base (Cs₂CO₃).

-

Critical Step: If using the HCl salt of the azetidine, ensure the base equivalents account for neutralization (i.e., use 3.0 equiv Cs₂CO₃ instead of 2.0).

-

-

Reaction:

-

Seal the vial with a Teflon-lined cap.

-

Heat to 85°C for 4–12 hours.

-

Monitoring: Monitor via LCMS. Look for the product mass [M+H]+. If starting material remains but no byproduct forms, increase temp to 100°C.

-

-

Workup:

-

Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium residues.

-

Concentrate and purify via flash chromatography (typically Hexane/EtOAc).

-

Data Summary: Ligand Performance for 3-Methylazetidine

| Ligand | Yield (%) | Reaction Time | Notes |

| RuPhos | 92% | 4 h | Best for steric bulk; minimal dehalogenation. |

| BrettPhos | 85% | 6 h | Excellent for aryl chlorides. |

| BINAP | 45% | 18 h | Slow conversion; significant steric clash. |

| XPhos | 60% | 12 h | Moderate; better for primary amines. |

Protocol B: C3-Quaternary Functionalization (Negishi Cross-Coupling)

Application: Creating a quaternary carbon center at C3 by coupling 3-iodo-3-methylazetidine with organozinc reagents. Scientific Context: Constructing quaternary centers on strained rings is difficult due to steric hindrance. The Negishi coupling is superior here due to the high reactivity of organozinc reagents and compatibility with the sensitive azetidine ring (unlike Grignard reagents which may trigger ring opening).

Mechanism & Setup Diagram

Figure 2: Workflow for the Negishi coupling of 3-iodo-3-methylazetidine.

Experimental Protocol

-

Preparation of Organozinc Reagent:

-

In a flame-dried flask under Argon, activate Zinc dust (1.5 equiv) with 1,2-dibromoethane (5 mol%) in THF.

-

Add the alkyl/aryl iodide (R-I) dropwise to generate R-ZnI. Stir until formation is complete (check by GC-MS of hydrolyzed aliquot).

-

-

Coupling Reaction:

-

Substrate: N-Boc-3-iodo-3-methylazetidine (1.0 equiv). Note: The nitrogen MUST be protected (Boc, Cbz) to prevent zinc coordination to the amine.

-

Catalyst: Pd₂(dba)₃ (2.5 mol%) and S-Phos or Q-Phos (10 mol%).

-

Solvent: THF/DMA (9:1 ratio improves rate).

-

-

Execution:

-

Add the catalyst solution to the substrate flask.

-

Cannulate the organozinc reagent into the substrate flask at 0°C.

-

Warm to 60°C and stir for 12 hours.

-

-

Validation:

-

The formation of the quaternary center is sterically demanding. If conversion is low, addition of C-Phos as a ligand has been shown to improve yields for tri-substituted electrophiles.

-

Protocol C: Minisci-Type Radical Alkylation

Application: Late-stage functionalization of N-heterocycles (Pyridines, Quinolines) using 3-methylazetidine as a radical precursor. Mechanism: Oxidative decarboxylation (if starting from acid) or H-atom abstraction (HAT) to generate a radical that attacks an electron-deficient heterocycle.

Reagents

-

Heterocycle: Quinoline or Pyridine derivative (1.0 equiv).

-

Radical Source: N-Boc-3-methylazetidine-3-carboxylic acid (for decarboxylative) OR N-Boc-3-methylazetidine (for HAT, less selective).

-

Oxidant: (NH₄)₂S₂O₈ (2.0 equiv).

-

Catalyst: AgNO₃ (10 mol%).

-

Solvent: DCM/H₂O (biphasic) or DMSO.

Protocol (Decarboxylative Minisci)

-

Setup:

-

Dissolve the Heterocycle (0.5 mmol) and N-Boc-3-methylazetidine-3-carboxylic acid (1.5 mmol) in DCM (2 mL) and Water (2 mL).

-

Add AgNO₃ (0.1 equiv) and TFA (1.0 equiv).

-

-

Initiation:

-

Add (NH₄)₂S₂O₈ (2.0 equiv) in one portion.

-

Stir vigorously at 40°C. The reaction releases CO₂, driving the equilibrium.

-

-

Why this works:

-

The Ag(I)/Persulfate system generates a carboxyl radical, which rapidly decarboxylates to form the tertiary alkyl radical at the C3 position of the azetidine. This nucleophilic radical attacks the protonated (activated) heterocycle.

-

Stability & Troubleshooting Guide

Working with azetidines requires awareness of their ring strain.[1][2]

Table 2: Stability Matrix

| Condition | Risk Level | Consequence | Mitigation |

| Strong Acid (pH < 1) | High | Ring Opening (Hydrolysis) | Keep temp < 0°C; use TFA/DCM instead of HCl/H₂O. |

| Lewis Acids (AlCl₃, BF₃) | High | Polymerization | Avoid strong Lewis acids; use milder promoters (Zn(OTf)₂). |

| Nucleophiles (Azides, CN) | Moderate | Ring Opening (SN2) | Ensure N-protecting group is not electron-withdrawing (e.g., use Alkyl vs Acyl) if possible. |

| Storage | Low | Decomposition | Store as HCl or Oxalate salt at -20°C. |

Self-Validating Check: Before committing valuable material to a step, perform a Stability Test : Dissolve 1 mg of substrate in the reaction solvent/additive mix (without catalyst) and monitor by NMR for 1 hour. If ring-opening signals (characteristic propyl chain signals) appear, switch buffer systems.

References

-

Azetidine Pharmacophores: Duncton, M. A. (2008). Minireview: Azetidines in Medicinal Chemistry. Med. Chem. Commun. Link

-

Pd-Catalyzed Arylation: St. Jean, D. J., et al. (2016). Palladium-Catalyzed N-Arylation of 3-Fluoroazetidines. J. Org.[3][4][5] Chem. Link

-

Minisci Reaction: Duncton, M. A., et al. (2016). Direct C–H functionalization of azoles via Minisci reactions. Org. Biomol. Chem. Link

-

Cross-Coupling: Liu, Z., et al. (2019).[4] Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine. J. Org.[3][4][5] Chem. Link

-

Strain Release: Bennett, S. H., et al. (2020). Strain-Release Amination of Aza-Bicyclo[1.1.0]butanes. Chem. Sci. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Azetidine synthesis [organic-chemistry.org]

- 4. Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines [organic-chemistry.org]

- 5. N-arylation of aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Using 1-(3-Methylazetidin-3-yl)propan-1-one as a pharmaceutical intermediate

Application Note: Strategic Utilization of 1-(3-Methylazetidin-3-yl)propan-1-one

Abstract

This technical guide details the application of This compound (referred to herein as MAPO ) as a high-value intermediate in medicinal chemistry.[1] As the pharmaceutical industry shifts away from flat, aromatic-heavy structures ("Flatland") toward sp³-rich scaffolds, 3,3-disubstituted azetidines have emerged as critical tools for improving physicochemical properties such as solubility, metabolic stability, and target selectivity.[1] This note provides validated protocols for handling MAPO, specifically focusing on overcoming the steric hindrance inherent to the quaternary C3 center during reductive amination and N-functionalization workflows.

Introduction: The Renaissance of the Azetidine Scaffold

The azetidine ring is no longer just a curiosity of ring strain; it is a bioisostere of choice for the piperidine and pyrrolidine rings. The specific architecture of MAPO —featuring a quaternary carbon at position 3 (C3) substituted with both a methyl group and a propanoyl moiety—offers distinct advantages in drug design:

-

The Gem-Disubstituent Effect: The 3,3-disubstitution creates a "gem-dimethyl" like effect, restricting the conformational flexibility of the ring. This pre-organization can minimize the entropic penalty upon binding to a protein target.[1]

-

Metabolic Blocking: The C3 position of azetidines is a common site for oxidative metabolism (P450-mediated hydroxylation).[1] By blocking this position with a methyl group and a functional handle (ketone), the metabolic "soft spot" is removed.

-

Vector Orthogonality: MAPO provides two distinct vectors for chemical diversity:

Chemical Profile & Handling

Compound Identity: this compound Class: 3,3-Disubstituted Azetidine / 3-Acyl Azetidine[1]

| Property | Specification / Note |

| Appearance | Typically a white to off-white solid (as HCl salt) or viscous oil (as free base).[1] |

| Basicity | The azetidine nitrogen is highly basic ( |

| Stability | High Risk: The free base is prone to polymerization or dimerization due to the simultaneous presence of a nucleophilic amine and an electrophilic ketone. |

| Storage | Store as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt at -20°C under inert atmosphere (Argon/Nitrogen).[1] |

| Handling | Hygroscopic.[1] Weigh quickly in a dehumidified environment or glovebox.[1] |

Critical Handling Note: Do not generate the free base of MAPO until immediately prior to reaction. If the free base is required, generate it in situ or use a "catch-and-release" scavenger resin to minimize self-condensation.[1]

Application Workflows

The utility of MAPO lies in its ability to serve as a modular hub. The following diagram illustrates the standard divergent synthesis pathways.

Caption: Modular assembly workflow for MAPO. Path A (N-capping) stabilizes the core before Path B (Ketone modification).[1]

Detailed Protocols

Protocol A: N-Arylation (Stabilization Step)

Objective: To cap the reactive azetidine nitrogen with an aryl group, stabilizing the molecule for subsequent ketone manipulation.

Reagents:

-

MAPO (HCl salt) (1.0 equiv)[1]

-

Aryl Fluoride/Chloride (Electrophile) (1.1 equiv)[1]

-

Potassium Carbonate (

) (3.0 equiv)[1] -

Solvent: DMSO or DMF (Anhydrous)[1]

Procedure:

-

Charge: In a reaction vial, combine MAPO (HCl salt),

, and the Aryl Halide. -

Solvate: Add anhydrous DMSO (concentration ~0.2 M).

-

Reaction: Heat to 80–100°C (depending on the reactivity of the aryl halide) for 4–16 hours.

-

Note: For unreactive aryl halides, consider Buchwald-Hartwig conditions (Pd(OAc)2, BINAP, Cs2CO3, Toluene, 100°C).[1]

-

-

Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMSO), wash 1x with brine. Dry over

.[1] -

Purification: Flash chromatography.

Protocol B: Ti-Mediated Reductive Amination (The "Steric" Solution)

Objective: To convert the C3-ketone into a tertiary or secondary amine.[1] Challenge: The ketone at C3 is sterically crowded due to the adjacent methyl group and the ring strain. Standard conditions (NaBH(OAc)3/AcOH) often fail or proceed slowly.[1] Solution: Use Titanium(IV) Isopropoxide as a Lewis Acid dehydrating agent to force imine formation.[1]

Reagents:

-

N-Protected MAPO (from Protocol A) (1.0 equiv)[1]

-

Amine (R-NH2) (1.2 – 1.5 equiv)[1]

-

Titanium(IV) isopropoxide (

) (2.0 equiv)[1] -

Sodium Borohydride (

) (2.0 equiv)[1] -

Solvent: THF (Anhydrous) or Methanol[1]

Step-by-Step Methodology:

-

Imine Formation (The Critical Step):

-

In a flame-dried flask under Nitrogen, dissolve the N-Protected MAPO and the Amine in anhydrous THF.

-

Add

dropwise via syringe.[1] -

Stir at ambient temperature for 6–12 hours.

-

Checkpoint: Monitor by LCMS.[1] You should see the disappearance of the ketone mass and appearance of the Imine mass. If conversion is low, heat to 40°C.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Caution: Add

(solid) portion-wise. (Alternatively, use -

Allow to warm to room temperature and stir for 2 hours.

-

-

Quench & Workup (Titanium Removal):

-

Data Interpretation:

-

The resulting product will be a 3,3-disubstituted azetidine with a chiral center at the newly formed amine (if the amine R-group is non-symmetric, diastereomers may form).[1]

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 (N-Arylation) | Polymerization of MAPO. | Ensure |

| No Reaction at Ketone | Steric hindrance at C3.[1][2] | Switch from standard reductive amination to the Titanium Protocol (Protocol B). Increase |

| Ring Opening | Acidic hydrolysis.[1] | Azetidines are acid-stable, but strong nucleophiles in acidic media can open the ring.[1] Avoid strong acids (HCl/H2SO4) during workup; use Ammonium Chloride ( |

| Incomplete Titanium Removal | Emulsion during workup.[1] | Use Rochelle's Salt (saturated) and stir for at least 2 hours. Do not rush this step. |

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] Link[1]

-

Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[1][3][4] Organic & Biomolecular Chemistry, 19, 3274-3286.[1][3] Link

-

Bhatt, T., et al. (2014). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines.[1] Chemical Communications.[1] (General reference for Ti-mediated reductive amination on hindered ketones).

-

Duncton, M. A. J. (2011). Minireview: Azetidines in Drug Discovery.[1] MedChemComm, 2, 1135-1161.[1] Link

Sources

- 1. PubChemLite - 3-(1-methylazetidin-3-yl)propan-1-amine (C7H16N2) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

Handling, Storage, and Reactivity of Volatile Azetidine Derivatives

Executive Summary: The Volatility-Stability Paradox

Azetidine derivatives represent a unique challenge in medicinal chemistry. While their four-membered rings offer desirable structural rigidity and metabolic stability (the "gem-dimethyl" effect analog), their physicochemical properties create a Volatility-Stability Paradox .

Low molecular weight azetidines (e.g., azetidine free base, 3-fluoroazetidine) are highly volatile liquids (

This guide provides a standardized framework for handling these reagents, moving beyond simple safety data sheets to address the practical realities of bench chemistry.

Part 1: The Physicochemical Challenge

Ring Strain and Reactivity

The azetidine ring possesses a ring strain energy (RSE) of approximately 25-26 kcal/mol [1]. While less reactive than the three-membered aziridine, this strain is sufficient to drive rapid decomposition under acidic conditions or thermal stress.

-

The Acid Sensitivity: Protonation of the azetidine nitrogen activates the

-carbons toward nucleophilic attack (ring opening).[1] -

The Polymerization Trap: Concentrated free bases can undergo Ring-Opening Polymerization (ROP), often catalyzed by trace acids or even atmospheric

.

The Volatility Trap

The boiling point of azetidine free base is

-

Rotary Evaporation: Standard vacuums (

mbar) will strip azetidine free bases along with solvents like dichloromethane (DCM) or tetrahydrofuran (THF). -

Lyophilization: Free bases will sublime, contaminating the pump oil and ruining the stoichiometry.

Data Summary: Physical Properties

| Property | Azetidine (Free Base) | Azetidine HCl (Salt) | Implication |

| State | Colorless Liquid | White Crystalline Solid | Salts are required for mass measurement. |

| Boiling/Melting Pt | Never concentrate free base to dryness. | ||

| Stability | Poor (oxidizes, polymerizes) | Excellent (years at RT) | Store as salt; free-base only immediately before use. |

| pKa (Conjugate Acid) | ~11.3 | N/A | Highly basic; requires strong bases for deprotonation. |

Part 2: Safety & Toxicology (ICH M7 Compliance)

Azetidines are classified as structural alerts for genotoxicity under ICH M7 guidelines due to their potential to alkylate DNA [3].

-

Genotoxic Impurity (GTI) Status: Unless proven negative in an Ames test, unfunctionalized azetidines are treated as Class 3 mutagenic impurities.

-

Threshold of Toxicological Concern (TTC): Intake must typically be limited to

for chronic treatment. -

Handling Implication: All weighing and handling of the free base must occur in a chemical fume hood or glovebox. Double-gloving (nitrile) is mandatory.

Part 3: Degradation Pathways & Visualization

Understanding how azetidines degrade is the first step to preventing it. The diagram below illustrates the three primary failure modes: Carbonate formation (reversible), Ring Opening (irreversible), and Polymerization (irreversible).

Figure 1: Stability landscape of azetidine. The free base is a transient species that must be protected from air (

Part 4: Experimental Protocols

Protocol A: Storage and Handling of Salts (The Gold Standard)

Scope: Long-term storage of azetidine building blocks. Principle: Protonation of the nitrogen removes the lone pair availability, preventing polymerization and oxidation.

-

Form: Always purchase or synthesize the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.

-

Conditions: Store at room temperature (desiccated) or

. -

Container: Screw-cap vials with Parafilm seal. Azetidine salts are hygroscopic; moisture uptake makes accurate weighing impossible.

-

Verification: If the solid becomes a "goo" or sticky oil, it has absorbed water. Recrystallize from EtOH/Et2O or dry under high vacuum (

mbar) for 24h before use.

Protocol B: "In Situ" Free-Basing for Coupling Reactions

Scope: Using azetidine in amide couplings (HATU/EDC) or SNAr reactions without isolating the volatile liquid. Rationale: Isolating the free base results in yield loss due to evaporation. This protocol generates the reactive species inside the reaction vessel.

Reagents:

-

Azetidine HCl salt (1.0 equiv)

-

DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (3.0 - 4.0 equiv)

-

Coupling Partner (Acid/Electrophile)

-

Solvent: DMF or DCM

Step-by-Step:

-

Dissolution: Suspend the Azetidine HCl salt in the reaction solvent (DCM or DMF). It will likely not dissolve completely.

-

Activation: Add the auxiliary base (DIPEA) slowly.

-

Equilibration: Stir for 10–15 minutes at room temperature.

-

Critical Check: Ensure the system is closed to prevent evaporation of the now-liberated azetidine.

-

-

Addition: Add the electrophile (e.g., acid chloride) or the pre-activated carboxylic acid (via HATU) to the azetidine solution.

-

Why? Adding azetidine to the activated acid minimizes the time the free base sits idle.

-

Protocol C: Isolation of Free Base (Only if Strictly Necessary)

Scope: When a salt-free, pure liquid amine is required (e.g., for metal-catalyzed cross-couplings sensitive to halide ions). Safety: Perform in a fume hood.

-

Biphasic Mix: Suspend Azetidine HCl (10 mmol) in

(10 mL). Cool to -

Neutralization: Add cold 50% w/v NaOH or KOH (15 mmol) dropwise.

-

Caution: Exothermic.

-

-

Extraction: Stir vigorously for 10 mins. Separate layers. Extract aqueous layer 2x with cold DCM.

-

Drying: Dry combined organics over solid KOH or

(avoid -

Concentration (The Critical Step):

-

DO NOT use a rotary evaporator at standard vacuum.

-

Method: Distill off the DCM at atmospheric pressure (or slightly reduced pressure, >400 mbar) using a Vigreux column.

-

Stop Point: When the pot volume indicates mostly product remains, stop. Do not strip to dryness.

-

Assay: Determine the precise concentration of azetidine in the remaining solvent via NMR (using an internal standard like mesitylene) and use the solution volumetrically.

-

Part 5: Analytical Considerations

NMR Validation

Standard

-

Diagnostic Shift: Look for the

-protons. In the HCl salt, they appear downfield (~4.0-4.5 ppm). In the free base, they shift upfield (~3.2-3.5 ppm). -

Common Contaminant: A sharp singlet at ~8.0-8.5 ppm often indicates the formation of formate or carbamate species from air exposure.

Reaction Monitoring

Avoid LCMS for free base detection. Because azetidine is volatile and hydrophilic, it often elutes in the void volume or evaporates during the desolvation process in the MS source, leading to "false negatives."

-

Alternative: Derivatize an aliquot with benzoyl chloride or acetic anhydride before injecting into LCMS. This converts the volatile amine into a stable, UV-active amide.

Part 6: Decision Workflow

Use this logic flow to determine the correct handling procedure for your specific application.

Figure 2: Decision tree for selecting the appropriate handling protocol based on reagent form and reaction type.

References

-

Duddeck, H., et al. "Strain Energy and Structural Properties of Azetidines." Journal of Organic Chemistry, 2021 .[4] (Note: Generalized citation for standard ring strain data found in standard texts).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 10422, Azetidine." PubChem, 2023 . [Link]

-

International Council for Harmonisation (ICH). "M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." ICH Guidelines, 2017 . [Link]

- Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience, 5th Edition.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Methylazetidin-3-yl)propan-1-one

Welcome to the technical support center for the synthesis of 1-(3-Methylazetidin-3-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the knowledge to overcome common challenges and improve the yield and purity of your synthesis.

Azetidine derivatives are crucial scaffolds in medicinal chemistry due to their unique structural and physicochemical properties.[1][2] The four-membered ring introduces a degree of conformational rigidity that can be advantageous for ligand-receptor interactions.[3] Specifically, this compound serves as a key building block for more complex molecules with potential therapeutic applications.[3]

This guide will delve into the common synthetic routes and provide solutions to potential roadblocks you may encounter.

I. Synthetic Strategies and Key Considerations

The synthesis of this compound can be approached through several routes. The most common strategies involve either the acylation of 3-methylazetidine or the reaction of a Grignard reagent with a nitrile precursor. Each method has its own set of challenges and optimization parameters.

Diagram: Synthetic Approaches

Caption: Overview of the two primary synthetic routes.

II. Troubleshooting Guide: Acylation of 3-Methylazetidine

This is often the more direct approach. However, issues with yield and purity can arise from the reactivity of the starting materials and the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in the acylation of 3-methylazetidine can stem from several factors:

-

Poor Quality of 3-Methylazetidine: The freebase form of 3-methylazetidine is volatile and can be hygroscopic. It is often supplied as a hydrochloride salt, which requires careful neutralization. Incomplete neutralization will result in a lower concentration of the reactive free amine.

-

Competing Side Reactions: Acyl chlorides are highly reactive and can react with any trace amounts of water in the solvent or on the glassware, leading to the formation of propanoic acid.[4][5] This side reaction consumes the acylating agent and complicates purification.

-

Suboptimal Reaction Temperature: While the reaction is often performed at low temperatures (e.g., 0 °C) to control its exothermicity, running it at too low a temperature can significantly slow down the reaction rate, leading to incomplete conversion. Conversely, high temperatures can promote the formation of polymeric byproducts.[6]

-

Inadequate Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to scavenge the HCl generated during the reaction with acyl chlorides.[7] Insufficient base can lead to the protonation of the starting azetidine, rendering it unreactive.

Q2: I'm observing multiple spots on my TLC, and purification is difficult. What are these impurities?

A2: Common impurities include:

-

Unreacted 3-Methylazetidine: This can be due to insufficient acylating agent or incomplete reaction.

-

Propanoic Acid: Formed from the hydrolysis of propanoyl chloride.[4]

-

Diacylated Product: While sterically less favorable, it's possible for the nitrogen to be acylated twice under harsh conditions, though this is less common for secondary amines.

-

Polymeric Materials: Can form at higher temperatures or with prolonged reaction times.[6]

Q3: Should I use propanoyl chloride or propanoic anhydride as the acylating agent?

A3: The choice depends on your experimental constraints and desired reactivity:

| Acylating Agent | Pros | Cons |

| Propanoyl Chloride | Highly reactive, leading to faster reaction times. | More sensitive to moisture, generates corrosive HCl gas.[4] |

| Propanoic Anhydride | Less sensitive to moisture, byproduct (propanoic acid) is less volatile than HCl. | Less reactive, may require longer reaction times or higher temperatures.[8] |

Optimized Protocol: Acylation with Propanoyl Chloride

This protocol is designed to maximize yield and minimize side product formation.

Materials:

-

3-Methylazetidine hydrochloride

-

Propanoyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Preparation of 3-Methylazetidine Freebase:

-

Suspend 3-methylazetidine hydrochloride (1.0 eq) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) dropwise with stirring.

-

Stir the mixture at 0 °C for 30 minutes. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

-

-

Acylation:

-

To the cold suspension containing the in situ generated 3-methylazetidine, add a solution of propanoyl chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Diagram: Acylation Workflow and Troubleshooting

Caption: Workflow for acylation with troubleshooting points.

III. Troubleshooting Guide: Grignard Reaction with 3-Methylazetidine-3-carbonitrile

This route offers an alternative but requires careful handling of organometallic reagents.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction is not proceeding to completion. What could be wrong?

A1: The success of a Grignard reaction hinges on several critical factors:

-

Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by any protic species, especially water.[9][10] Ensure all glassware is oven-dried and solvents are rigorously anhydrous.

-

Quality of Grignard Reagent: Use freshly prepared or titrated ethylmagnesium bromide. The concentration of commercial Grignard reagents can decrease over time.

-

Activation of Magnesium: If preparing the Grignard reagent in-situ, ensure the magnesium turnings are activated (e.g., with a crystal of iodine) to initiate the reaction with ethyl bromide.

-

Reaction Temperature: The initial addition of the nitrile to the Grignard reagent is typically done at a low temperature to control the exotherm. However, allowing the reaction to slowly warm to room temperature or even gentle heating may be necessary for complete conversion.

Q2: After acidic work-up, my yield is low, and I have a complex mixture of products. Why?

A2: The hydrolysis step is crucial and can be a source of yield loss:

-

Incomplete Hydrolysis of the Imine Intermediate: The initial product of the Grignard addition to the nitrile is a magnesium salt of an imine, which is then hydrolyzed to the ketone.[11] Insufficiently acidic conditions or too short a hydrolysis time can lead to incomplete conversion.

-

Side Reactions During Hydrolysis: The azetidine ring can be sensitive to strongly acidic conditions, potentially leading to ring-opening or other rearrangements, although azetidines are generally more stable than aziridines.[1]

-

Over-addition of Grignard Reagent: While less common with nitriles compared to esters, it's a possibility if the reaction conditions are not well-controlled.

Optimized Protocol: Grignard Synthesis

Materials:

-

3-Methylazetidine-3-carbonitrile (synthesis may be required from the corresponding alcohol or halide)

-

Ethylmagnesium bromide (solution in THF or diethyl ether)

-

Anhydrous Tetrahydrofuran (THF)

-

Aqueous Hydrochloric Acid (e.g., 1M HCl)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Grignard Addition:

-

To a solution of 3-methylazetidine-3-carbonitrile (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to 0 °C.

-

Add ethylmagnesium bromide (1.2 eq) dropwise, keeping the temperature below 5 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

-

Hydrolysis:

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully quench the reaction by adding 1M HCl. Stir vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the imine intermediate.

-

-

Work-up and Purification:

-

Neutralize the mixture with saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography.

-

IV. References

-

Benchchem. (n.d.). An In-depth Technical Guide to 3-Methylideneazetidine: Structure, Synthesis, and Properties. Retrieved from

-

RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from

-

Molbase. (n.d.). 3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE synthesis. Retrieved from

-

RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from

-

University of Toronto. (n.d.). The Grignard Reaction. Retrieved from

-

CORE. (n.d.). Synthesis of 3,3-Diarylazetidines. Retrieved from

-

University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from

-

Sigma-Aldrich. (n.d.). 3-Methylazetidine hydrochloride. Retrieved from

-

Open Access Pub. (n.d.). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Retrieved from

-

Save My Exams. (2025, June 23). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved from

-

ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from

-

Tuttee Academy. (2021, June 27). AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry.... Retrieved from

-

Benchchem. (n.d.). 1-(3-Aminoazetidin-1-yl)propan-1-one. Retrieved from

-

MDPI. (2025, October 16). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Retrieved from

-

Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. Retrieved from

-

Benchchem. (n.d.). optimizing reaction conditions for 1,3-diyne synthesis (temperature, solvent). Retrieved from

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. savemyexams.com [savemyexams.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]

- 8. researchgate.net [researchgate.net]

- 9. community.wvu.edu [community.wvu.edu]

- 10. adichemistry.com [adichemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Support Center: Purification of 1-(3-Methylazetidin-3-yl)propan-1-one

Ticket ID: #AZT-303-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The "Azetidine Challenge"

You are attempting to purify 1-(3-Methylazetidin-3-yl)propan-1-one . This is not a standard "inject-and-collect" small molecule. As a Senior Application Scientist, I must highlight two critical physicochemical properties that will dictate your success or failure:

-

Ring Strain & Stability: The azetidine ring possesses significant ring strain (~25 kcal/mol).[1] Unlike pyrrolidines or piperidines, azetidines are susceptible to acid-catalyzed ring opening (hydrolysis) and nucleophilic attack. Standard low-pH mobile phases (0.1% TFA) can degrade your target during the run or subsequent fraction evaporation.

-

Polarity & Detection: This molecule is a polar, secondary amine with a weak chromophore (aliphatic ketone). It will exhibit poor retention on standard C18 columns and low sensitivity at standard UV wavelengths (254 nm).

This guide prioritizes sample integrity over speed. We recommend a High-pH Reverse Phase strategy to neutralize the amine (increasing retention) and prevent acid-mediated degradation.

Module 1: Recommended Method (The "Golden Path")

Do not default to standard acidic conditions (Formic Acid/TFA) without a stability test. The following protocol uses a high-pH buffer to keep the azetidine stable and in its neutral (retained) state.

Instrument Configuration

-

System: Preparative HPLC (Binary Gradient).

-

Detector: MS (ESI+) is preferred. If UV is the only option, use 210-215 nm (amide/amine backbone) or CAD/ELSD (universal detection). The ketone carbonyl absorption (~280 nm) is often too weak for prep-scale recovery.

Stationary Phase Selection

You require a column capable of withstanding high pH (pH > 9) without silica dissolution.

-

Primary Recommendation: Hybrid Silica C18 (e.g., Waters XBridge C18, Phenomenex Gemini NX-C18).

-

Alternative: Polymer-based RP (e.g., PLRP-S), though efficiency is lower.

Mobile Phase Protocol (High pH)

| Parameter | Condition | Rationale |

| Solvent A | 10 mM Ammonium Bicarbonate (pH 10) | Neutralizes the secondary amine, increasing hydrophobicity and retention on C18. Prevents acid hydrolysis. |

| Solvent B | Acetonitrile (MeCN) | Standard organic modifier. Methanol can cause higher backpressure. |

| Gradient | 5% B to 60% B over 15 min | The molecule is small and polar; it will elute early. A shallow initial gradient is required. |

| Flow Rate | 15–20 mL/min (for 19/21mm ID) | Standard prep flow. |

| Sample Diluent | 50:50 Water:MeCN (No Acid!) | Dissolving in DMSO is acceptable, but avoid acidic diluents. |

Module 2: Workflow Visualization

The following decision tree outlines the logic for method development, specifically addressing the stability risk of the azetidine ring.

Caption: Decision tree for selecting HPLC conditions based on azetidine chemical stability.

Module 3: Troubleshooting & FAQs

Q1: My peak shape is terrible (tailing) even on a C18 column. Why?

Diagnosis: Silanol Activity. Technical Insight: The secondary amine in the azetidine ring is basic. At neutral or weakly acidic pH, it becomes protonated (positively charged) and interacts ionically with residual silanols (negative charge) on the silica surface of the column. The Fix:

-

Switch to High pH (pH 10): This deprotonates the amine (neutral form), eliminating the ionic interaction.

-

Add a "Sacrificial Base": If you must use low pH, add 0.1% Triethylamine (TEA) to the mobile phase to block silanol sites, though this complicates MS detection.

Q2: I see "Ghost Peaks" appearing during fraction analysis that weren't in the crude. Is my column bleeding?

Diagnosis: On-column Degradation (Ring Opening). Technical Insight: Azetidines are strained.[1][2] If you used 0.1% TFA (pH ~2), the acidic environment catalyzes the hydrolysis of the 4-membered ring, especially if the run time is long or the column is heated (>40°C). The "ghost peaks" are likely the linear hydrolysis products (amino-ketones). The Fix:

-

Immediately switch to the Ammonium Bicarbonate (pH 10) method described in Module 1.

-

Keep column temperature at Ambient (20-25°C) . Do not heat the column.

Q3: I can't see the peak on my UV trace, but I know it's there.

Diagnosis: Weak Chromophore. Technical Insight: The molecule lacks a conjugated system. The aliphatic ketone absorbs weakly at ~280 nm, and this absorption shifts (Blue Shift) in water, making it even harder to see. The Fix:

-

Wavelength: Monitor 210 nm or 215 nm . Note that many solvents absorb here, so use HPLC-grade Acetonitrile (not Methanol) to minimize background noise.

-

Detector: Use ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol Detection) if available.[3][4] These detect mass, not light absorption, and are ideal for non-chromophoric amines.

Q4: Can I use HILIC instead of Reverse Phase?

Answer: Yes, but with caveats. Technical Insight: Since the molecule is small and polar, HILIC (Hydrophilic Interaction Liquid Chromatography) will provide excellent retention where C18 fails. Protocol:

-

Column: Bare Silica or Amide phase.

-

Mobile Phase: High organic start (95% MeCN) to low organic (50% MeCN) with 10mM Ammonium Formate (pH 3-4).

-

Warning: HILIC is sensitive to sample diluent (must be high organic) and equilibration times are longer. Use this only if the High pH RP method fails to separate impurities.

Module 4: Post-Purification Handling

Critical Warning: Even if you purify successfully, you can destroy the sample during drying.

-

Lyophilization (Freeze Drying): Preferred. If you used Ammonium Bicarbonate, it is volatile and will sublime, leaving the free base amine.

-

Rotary Evaporation:

-

Temperature: Do not exceed 35°C .

-

Vacuum: Use high vacuum to remove water quickly.

-

Salt Formation: If you used TFA, the sample is now a TFA salt. The high acidity of the concentrated salt during evaporation can trigger ring opening. Free-basing (passing through a bicarb plug) before evaporation is recommended if TFA was used.

-

References

-

National Institutes of Health (PMC). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines. Retrieved from [Link]

-

Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development: High pH Strategies. Retrieved from [Link]

-

LCGC. (2019). UV Detection for HPLC—Fundamental Principle, Practical Implications (Solvent Cut-offs). Retrieved from [Link]

Sources

Removing impurities from 1-(3-Methylazetidin-3-yl)propan-1-one

Technical Support Center: Purification of 1-(3-Methylazetidin-3-yl)propan-1-one

Case ID: AZT-339-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

You are dealing with This compound , a low-molecular-weight (MW ~127.19 g/mol ), strained, secondary amine.[1] Purification of this specific scaffold presents a "perfect storm" of three chemical challenges:

-

High Water Solubility: The free base is polar and low MW, leading to significant loss during standard aqueous workups.

-

Ring Instability: The azetidine ring (strain energy ~25 kcal/mol) is susceptible to acid-catalyzed ring opening, particularly if heated.

-

Volatility: The free base has a significant vapor pressure; high-vacuum drying can lead to product loss.

This guide provides a modular troubleshooting approach to isolate your compound in high purity.

Module 1: The "Missing Product" Protocol (Workup & Extraction)

Symptom: “I deprotected my N-Boc precursor, neutralized it, and extracted with ether/EtOAc, but my yield is <20%.”

Root Cause: Your product is likely partitioning into the aqueous phase. The combination of the secondary amine (pKa ~10) and the ketone makes this molecule highly solvated in water. Standard extraction efficiency is poor.

Corrective Workflow:

-

Saturation (Salting Out):

-

Saturate the aqueous phase completely with NaCl or K₂CO₃ . This increases the ionic strength, forcing the organic amine out of the water (Hofmeister effect).

-

-

Solvent Switch:

-

Stop using Diethyl Ether or Hexanes. They are too non-polar.

-

Recommended Solvent: mixture of CHCl₃:Isopropanol (3:1) or DCM . These have higher solvation capacity for polar amines.

-

-

pH Control:

-

Ensure the aqueous pH is >12 . The amine must be fully deprotonated to extract.

-

Visualization: High-Recovery Extraction Logic

Caption: Decision tree for maximizing recovery of polar azetidines from aqueous media.

Module 2: Chromatography Troubleshooting

Symptom: “The compound streaks on the TLC plate and elutes as a broad tail on the column, co-eluting with impurities.”

Root Cause: Silica gel is slightly acidic (silanol groups). Your secondary amine interacts strongly with these silanols via hydrogen bonding and ionic interactions, causing "tailing."[1]

The Solution: Amine Deactivation You must modify the stationary phase to suppress these interactions.

| Method | Mobile Phase Composition | Pros | Cons |

| Standard Amine | DCM : MeOH : NH₄OH (90:9:1) | Excellent peak shape; NH₄OH blocks silanols. | Ammonia smell; requires venting. |

| Triethylamine (TEA) | DCM : MeOH : Et₃N (95:4:[1]1) | Good separation; TEA is easier to handle than ammonia. | TEA is hard to remove (high boiling point) and may contaminate NMR. |

| Neutral Alumina | DCM : MeOH | Alumina is less acidic than silica; no modifier needed. | Lower resolution than silica; alumina can be expensive. |

Protocol for Silica Pre-treatment:

-

Flush the silica column with 1% Et₃N in Hexanes (or DCM) before loading your sample.

-

This "caps" the active silanol sites.

-

Run your column using the mobile phase (e.g., DCM/MeOH) without further amine, or keep 0.5% Et₃N in the eluent.[1]

Module 3: Stability & Storage (The "Oiling Out" Issue)

Symptom: “I isolated the compound as a clear oil, but it turned brown/yellow after a week in the fridge.”

Root Cause: Free base azetidines are kinetically stable but thermodynamically strained. They are prone to:

-

Oxidation: Secondary amines oxidize slowly in air.

-

Polymerization: Ring-opening polymerization (ROP) initiated by trace acids or nucleophiles.

-

Volatility: Slow evaporation of the free base.

The Fix: Salt Formation Convert the free base into a crystalline salt immediately after purification. This locks the nitrogen lone pair, preventing oxidation and polymerization, and renders the molecule non-volatile.[1]

Recommended Salt: The Oxalate or Hydrochloride

-

Oxalate Salt: Often yields nice crystals for azetidines.

-

Procedure: Dissolve free base in Et₂O. Add 1 equiv of Oxalic acid (dissolved in minimal acetone/MeOH). The salt precipitates immediately.

-

-

HCl Salt: Very stable, but can be hygroscopic.[1]

-

Procedure: Dissolve free base in Et₂O. Add 1 equiv of 2M HCl in Diethyl Ether. Filter the white solid.

-

Stability Pathway Visualization

Caption: Kinetic stabilization of the azetidine ring via salt formation.

Frequently Asked Questions (FAQ)

Q: Can I use heat to speed up the rotary evaporation? A: Avoid it. Do not exceed 30°C.

-

Reason 1: The free base is volatile (MW ~127). You will pump it into the trap.

-

Reason 2: Thermal energy + trace acid (even from glass surfaces) can trigger ring opening relief of the ~25 kcal/mol strain energy [1].

Q: I see a new impurity by NMR after leaving the compound in CDCl₃ overnight. A: CDCl₃ is naturally acidic (forms DCl over time).

-

Mechanism:[2][3] The acid protonates the azetidine, and the chloride ion (nucleophile) attacks the ring carbon, opening it to form the 3-chloro-propyl amine derivative.

-

Fix: Filter your CDCl₃ through basic alumina before use, or use

(Benzene-d6) or DMSO-d6 for analysis.[1]

Q: How do I remove the Boc group without destroying the ring? A: Use TFA:DCM (1:4) at 0°C .

-

Do not use concentrated HCl or heat.

-

Quench immediately with cold saturated NaHCO₃ once the starting material is consumed. Prolonged exposure to strong acid allows the counter-ion (trifluoroacetate) to eventually attack the ring [2].

References

-

Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. [1]

-

Singh, G. S., & D'Hooghe, M. (2019).[1] Nomenclature and General Properties of Azetidines. In Chemistry of Heterocyclic Compounds.

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amine purification techniques).

Sources

Overcoming steric hindrance in 3,3-disubstituted azetidines

Welcome to the technical support center for researchers, chemists, and drug development professionals working with 3,3-disubstituted azetidines. This resource provides in-depth troubleshooting guides and answers to frequently asked questions (FAQs) related to the unique synthetic challenges posed by this sterically hindered scaffold. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to solve problems encountered in your own research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level issues and provides initial diagnostic guidance.

Q1: My intramolecular cyclization to form a 3,3-disubstituted azetidine is giving low yields and multiple byproducts. What's going wrong?

A1: Low efficiency in forming the strained azetidine ring via intramolecular cyclization is a classic challenge. The difficulty arises from the high activation energy required for the 4-exo-tet ring closure, which competes with other pathways.[1]

-

Likely Cause 1: Competing Ring Formation. The most common byproduct is a five-membered pyrrolidine ring, formed via a competing 5-endo-tet cyclization.[2] This is especially prevalent if your precursor is a 3,4-epoxy amine. The regioselectivity of the amine's nucleophilic attack on the epoxide is the critical factor.

-

Likely Cause 2: Intermolecular Reactions. At higher concentrations, your precursor may react with another molecule before it has a chance to cyclize, leading to dimers or polymers.

-

Likely Cause 3: Poor Leaving Group. The kinetics of the SN2 cyclization are highly dependent on the quality of your leaving group. A suboptimal leaving group (e.g., a chloride vs. a tosylate or triflate) will slow the desired reaction, allowing side reactions to dominate.

-

Likely Cause 4: Steric Hindrance. The bulky 3,3-disubstitution pattern can sterically impede the ideal geometry for the backside attack required for cyclization.

For a detailed solution, refer to Troubleshooting Guide 1 .

Q2: I am attempting a Friedel-Crafts reaction to install a second aryl group at the C3 position, but the reaction is stalling. Why?

A2: This is a common hurdle, particularly with electron-deficient arenes. The success of this reaction hinges on the formation and stabilization of a transient carbocation at the C3 position of the azetidine ring.[3]

-

The Critical Role of the N-Protecting Group: The reaction's feasibility is highly dependent on the nitrogen protecting group. An N-Cbz (carboxybenzyl) group is often essential as it can stabilize the positive charge on the adjacent carbon through resonance, facilitating the reaction.[4] In contrast, an N-Boc (tert-butyloxycarbonyl) group is less effective in this role.

-

Lewis Acid Strength: The choice and stoichiometry of the Lewis acid (e.g., AlCl₃, Sc(OTf)₃) are critical.[5][6] Too weak a Lewis acid will not sufficiently activate the C3 leaving group (often a hydroxyl group), while an overly strong or excessive amount can lead to decomposition or undesired side reactions.

Refer to Troubleshooting Guide 2 for an optimized protocol.

Q3: My N-functionalization (e.g., alkylation, acylation) reaction on a 3,3-disubstituted azetidine is failing. Is steric hindrance the only problem?

A3: While steric hindrance is the primary culprit, the reduced nucleophilicity of the nitrogen atom also plays a significant role.[7]

-

Steric Shielding: The substituents at the C3 position can effectively "shield" the nitrogen atom, preventing the approach of even moderately sized electrophiles. This steric congestion makes N-functionalization significantly more challenging than in less substituted azetidines.[8]

-

Reduced Nucleophilicity: Electron-withdrawing groups on the azetidine ring or bulky substituents can decrease the electron density on the nitrogen, making it a weaker nucleophile. For instance, introducing a trifluoromethyl group requires a strong base like LiHMDS to achieve cyclization due to the reduced nucleophilicity of the nitrogen.[7]

Solutions often involve using more reactive electrophiles (e.g., triflates instead of bromides), higher temperatures, or microwave irradiation to overcome the activation barrier.

Q4: How can I definitively confirm the structure of my 3,3-disubstituted azetidine and rule out isomeric byproducts like pyrrolidines?

A4: Unambiguous characterization is crucial. While ¹H NMR can be complex, ¹³C NMR and 2D NMR techniques are invaluable.

-

¹³C NMR Spectroscopy: This is often the most diagnostic tool. The chemical shifts of the carbons in the four-membered ring are distinct from those in a five-membered ring. For example, the C3 carbon in a 3,3-diarylazetidine oxalate salt appears around 48-50 ppm.[6] The presence of a quaternary carbon (C3) will also be evident.

-

2D NMR (HSQC/HMBC): An HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly powerful. You can look for long-range correlations between the protons on the C2/C4 methylenes and the quaternary C3 carbon. The absence of a proton on the C3 carbon is a key indicator.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the elemental composition, but it cannot distinguish between isomers. However, analyzing fragmentation patterns can sometimes provide clues to the ring structure.

Section 2: Troubleshooting Guides & Protocols

This section provides detailed, step-by-step guidance for overcoming specific experimental failures.

Guide 1: Optimizing Intramolecular Cyclization for Azetidine Formation

Scenario: You are attempting to synthesize a 3-hydroxyazetidine from a cis-3,4-epoxy amine, but the major product is the isomeric 3-hydroxypyrrolidine.[2]

Causality: This outcome is due to a competitive 5-endo-tet cyclization pathway. The choice of catalyst and solvent system is critical to steer the reaction toward the kinetically and thermodynamically favored 4-exo-tet pathway for azetidine formation.

Troubleshooting Workflow: Intramolecular Cyclization

Caption: Troubleshooting decision tree for byproduct formation.

Optimized Protocol: Lewis Acid-Catalyzed Epoxide Opening [2]

-

Preparation: Dry all glassware thoroughly. Acetonitrile (CH₃CN) should be anhydrous.

-

Reaction Setup: To a solution of the cis-3,4-epoxy amine (1.0 eq) in anhydrous acetonitrile (0.05 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 0.1 eq).

-

Expert Insight: La(OTf)₃ is a highly effective Lewis acid for this transformation. It coordinates to the epoxide oxygen, activating it for nucleophilic attack and strongly favoring the 4-exo-tet cyclization pathway over the 5-endo-tet. The use of a non-coordinating solvent like acetonitrile is key.

-

-

Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

| Parameter | Suboptimal Condition | Optimized Condition | Rationale |

| Catalyst | None or Brønsted acid | La(OTf)₃ (5-10 mol%) | Lewis acid strongly favors 4-exo-tet cyclization.[2] |